

accurate molecular weight of 2,4,6triphenylphosphorin

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Compound of Interest

Compound Name: Phosphorin, 2,4,6-triphenyl
Cat. No.: B078489

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In-Depth Technical Guide to 2,4,6-Triphenylphosphorin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,4,6-triphenylphosphorin, including its synthesis, characterization, and known reactivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and drug development.

Core Compound Properties

2,4,6-Triphenylphosphorin, also known as 2,4,6-triphenylphosphabenzene, is an organophosphorus compound with the chemical formula C₂₃H₁₇P. It belongs to the class of phosphinines, which are phosphorus analogues of pyridines. The replacement of a carbon atom in the benzene ring with a phosphorus atom imparts unique electronic and steric properties to the molecule, making it a subject of interest in coordination chemistry and materials science.



Property	Value	Source
Molecular Formula	C23H17P	PubChem
Accurate Molecular Weight	324.3548 g/mol	NIST
CAS Number	13497-36-4	PubChem
IUPAC Name	2,4,6-triphenylphosphinine	PubChem

Synthesis and Experimental Protocols

The primary synthetic route to 2,4,6-triphenylphosphorin involves the reaction of a pyrylium salt precursor, 2,4,6-triphenylpyrylium tetrafluoroborate, with a suitable phosphorus nucleophile.[1] [2] This method provides a reliable pathway to the phosphinine ring system.

Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate

A common method for the synthesis of 2,4,6-triarylpyrylium salts involves the condensation of acetophenone and chalcone in the presence of a strong acid like tetrafluoroboric acid.[3]

Experimental Protocol:

- To a solution of acetophenone (1.0 equivalent) and chalcone (2.0 equivalents) in a suitable solvent such as 1,2-dichloroethane, tetrafluoroboric acid (HBF₄) is added dropwise.
- The reaction mixture is then heated to reflux for a specified period.
- Upon cooling, the product, 2,4,6-triphenylpyrylium tetrafluoroborate, precipitates and can be collected by filtration.[3]

Synthesis of 2,4,6-Triphenylphosphorin

The conversion of the pyrylium salt to the phosphorin is achieved by reacting it with a phosphorus source. Tris(hydroxymethyl)phosphine (P(CH₂OH)₃) or tris(trimethylsilyl)phosphine (P(TMS)₃) are commonly used for this transformation.[2]

Experimental Protocol:



- 2,4,6-Triphenylpyrylium tetrafluoroborate is slurried in a solvent like tetrahydrofuran (THF) and cooled to -78 °C.
- A slurry of the phosphorus source (e.g., P(TMS)₃) in THF is added dropwise to the cooled pyrylium salt suspension.
- The reaction mixture is allowed to slowly warm to room temperature.
- Following the reaction, standard workup and purification procedures, such as chromatography, are employed to isolate the 2,4,6-triphenylphosphorin product.[2]

Characterization Data

The structural confirmation of 2,4,6-triphenylphosphorin relies on various spectroscopic techniques.

Spectroscopic Data	Observed Characteristics
Mass Spectrometry (MS)	The mass spectrum of 2,4,6-triphenylphosphorin shows a prominent molecular ion peak (M+) at m/z 324, confirming its molecular weight.
Nuclear Magnetic Resonance (NMR)	The ¹ H NMR spectrum would exhibit signals in the aromatic region corresponding to the protons of the three phenyl rings and the phosphinine ring. The ³¹ P NMR spectrum is a key diagnostic tool for phosphorus-containing compounds and would show a characteristic chemical shift for the phosphorus atom in the phosphinine ring.

Reactivity and Potential Applications

Phosphinines, including 2,4,6-triphenylphosphorin, exhibit interesting reactivity. The phosphorus atom in the ring is susceptible to nucleophilic attack by organolithium reagents.[4] This reactivity differs from that of pyridine, where nucleophilic attack typically occurs at the 2-position of the ring.[4]

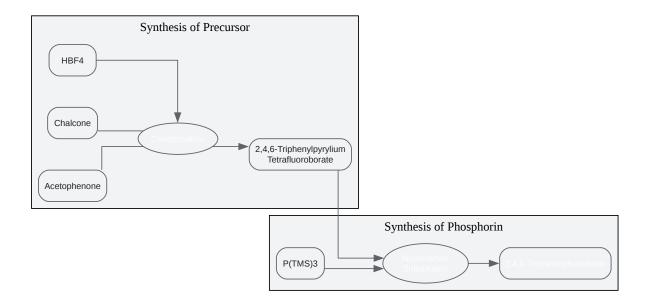


The unique electronic properties of phosphinines make them potential ligands for transition metal catalysis. While the catalytic applications of 2,4,6-triphenylphosphorin itself are not extensively documented, related phosphinine derivatives have been investigated as ligands in reactions such as asymmetric hydrosilylation and hydrogenation.[1] The development of phosphorus-containing drugs is an active area of research, with applications in anticancer, antibacterial, and anti-inflammatory therapies.[5][6] Although specific biological activities for 2,4,6-triphenylphosphorin have not been detailed, the broader class of organophosphorus compounds shows significant pharmacological potential.[7][8]

Visualizations

Logical Relationship: Synthesis Pathway

The following diagram illustrates the logical progression from starting materials to the final product, 2,4,6-triphenylphosphorin.



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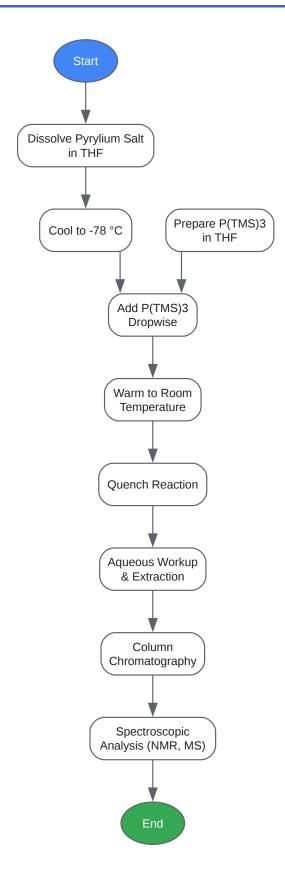


Caption: Synthesis pathway of 2,4,6-triphenylphosphorin.

Experimental Workflow: General Synthesis

The following diagram outlines the general experimental workflow for the synthesis of 2,4,6-triphenylphosphorin.





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Caption: General experimental workflow for phosphorin synthesis.



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